molecular formula C26H29N3O3 B2357221 Ethyl 4-(4-benzylpiperidin-1-yl)-6-oxo-1-(p-tolyl)-1,6-dihydropyridazine-3-carboxylate CAS No. 922120-99-8

Ethyl 4-(4-benzylpiperidin-1-yl)-6-oxo-1-(p-tolyl)-1,6-dihydropyridazine-3-carboxylate

Cat. No. B2357221
CAS RN: 922120-99-8
M. Wt: 431.536
InChI Key: VSIQQOUSBCZKAD-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of a compound can be determined using techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry. Unfortunately, without specific data for this compound, I can’t provide a detailed molecular structure analysis .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the specific conditions and reagents used. The presence of several functional groups suggests that it could participate in a variety of reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound can be influenced by its molecular structure. These properties might include melting point, boiling point, solubility, stability, and reactivity .

Scientific Research Applications

Catalytic Protodeboronation

This compound can be used in the catalytic protodeboronation of pinacol boronic esters. This process is crucial for the formal anti-Markovnikov hydromethylation of alkenes, which is a valuable transformation in organic synthesis . The compound’s role in this reaction could be pivotal in enhancing the efficiency and selectivity of the protodeboronation step.

Organic Synthesis Building Blocks

The compound serves as a building block in organic synthesis, particularly in reactions involving organoboron compounds . These compounds are essential for various transformations, including oxidations, aminations, halogenations, and C–C bond formations such as alkenylations, alkynylations, and arylations .

Suzuki–Miyaura Coupling

In the context of Suzuki–Miyaura coupling , this compound could be utilized to access B-building blocks. The coupling process is a cornerstone in creating biaryl compounds, which are prevalent in pharmaceuticals, agrochemicals, and organic materials .

Stability Enhancement

The compound could be investigated for its potential to enhance the stability of organoboranes, which are known for their limited air and moisture stability. By converting them into more stable boronic esters, the scope of boron chemistry could be significantly expanded .

Homologation and Cross-Coupling Reactions

It may play a role in homologation and conjunctive cross-coupling reactions , where the boron moiety remains in the product. These reactions are important for the synthesis of complex organic molecules with precise control over the molecular architecture .

Radical-Polar Crossover Reactions

The compound could be pivotal in radical-polar crossover reactions . These reactions are a part of a broader strategy in organic synthesis that combines radical and polar mechanisms to create compounds with high complexity and diversity .

Mechanism of Action

The mechanism of action would depend on the specific biological or chemical context in which this compound is used. Without more information, it’s difficult to speculate on the potential mechanisms of action .

Safety and Hazards

The safety and hazards associated with a compound depend on its physical and chemical properties. Proper handling, storage, and disposal procedures should be followed to minimize risks .

Future Directions

The future research directions for this compound would depend on its potential applications. It could be studied for its chemical reactivity, potential uses in synthesis, or biological activity .

properties

IUPAC Name

ethyl 4-(4-benzylpiperidin-1-yl)-1-(4-methylphenyl)-6-oxopyridazine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H29N3O3/c1-3-32-26(31)25-23(18-24(30)29(27-25)22-11-9-19(2)10-12-22)28-15-13-21(14-16-28)17-20-7-5-4-6-8-20/h4-12,18,21H,3,13-17H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSIQQOUSBCZKAD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NN(C(=O)C=C1N2CCC(CC2)CC3=CC=CC=C3)C4=CC=C(C=C4)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H29N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 4-(4-benzylpiperidin-1-yl)-1-(4-methylphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylate

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